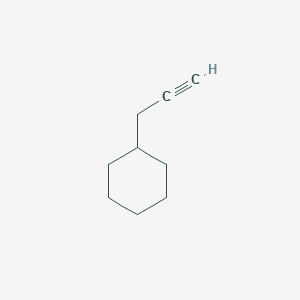

3-Cyclohexyl-1-propyne

Übersicht

Beschreibung

3-Cyclohexyl-1-propyne is a molecule that is structurally characterized by a cyclohexyl group attached to a triple-bonded carbon, known as a propyne. While the specific molecule 3-Cyclohexyl-1-propyne is not directly mentioned in the provided papers, the research does cover related compounds and reactions that can shed light on the behavior and characteristics of similar molecules.

Synthesis Analysis

The synthesis of complex molecules often involves catalytic processes that can efficiently form new bonds. For instance, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, which demonstrates the ability of gold(I) catalysts to facilitate the formation of cyclic structures from acyclic precursors . Similarly, the Rh-catalyzed carbonylation of 3-acyloxy-1,4-enynes, which are derived from alkynes, leads to the synthesis of functionalized cyclopentenones . These studies suggest that catalytic processes could potentially be applied to synthesize 3-Cyclohexyl-1-propyne or its derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexyne derivatives, which are closely related to 3-Cyclohexyl-1-propyne, is known to influence their reactivity. The high strain in cyclohexyne, a cyclic strained acetylene, triggers a high reactivity due to its unusual electronic structure at the ground state . This information is crucial as it implies that the strain present in the cyclohexyl ring of 3-Cyclohexyl-1-propyne could similarly affect its reactivity and stability.

Chemical Reactions Analysis

Cyclohexyne, a molecule related to 3-Cyclohexyl-1-propyne, exhibits high reactivity in [3 + 2] cycloaddition reactions, which proceed through a one-step mechanism with low activation enthalpies and are strongly exothermic . Additionally, the Rh-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes and alkynes involve a catalytic cycle that includes 1,2-acyloxy migration and alkyne insertion, leading to the formation of cycloheptatriene products . These reactions highlight the potential pathways through which 3-Cyclohexyl-1-propyne might undergo chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclohexyl-1-propyne can be inferred from the behavior of similar molecules. For example, the PtCl(2)-catalyzed cycloisomerization of 1,6-enynes suggests that the presence of a heteroatom substituent at the propargylic position can influence the outcome of the reaction, leading to the formation of substituted bicyclo[3.1.0]hexanes . This indicates that substituents on the propyne part of the molecule can significantly alter its reactivity and the types of products formed during chemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization Applications

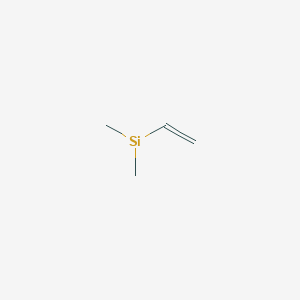

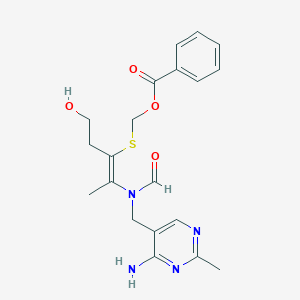

Polymer Synthesis : 3-Cyclohexyl-1-propyne is utilized in synthesizing various polyacetylene derivatives. For instance, the polymerization of 1-(trimethylsilyl)-1-propyne catalyzed by NbCl5 in a cyclohexane solution results in polymers with narrow molecular weight distributions. These polymers, such as poly[1-(trimethylsilyl)-1-propyne], exhibit interesting properties and can be synthesized with controlled molecular weights by adjusting monomer-to-catalyst ratios (Fujlmori, Masuda & Higashimura, 1988). Moreover, poly[1-(trimethylgermyl)-1-propyne] and poly[1-(trimethylsilyl)-1-propyne] with varying geometries have been synthesized, revealing a correlation between cis/trans ratios and polymer properties like solubility and gas permeability (Khotimsky et al., 2003).

Chemical Reactions and Mechanisms

Hydroboration and Homocoupling Reactions : Hydroboration of 3-chloro-1-iodo-1-propyne with dialkylboranes results in exclusive formation of dialkylated allylboranes, which can be further processed into various organic compounds like 1,1-dialkyl-1-propenes and dialkylated allylboranes (Masuda, Hoshi & Arase, 1992). Additionally, the homocoupling of gamma-arylated tert-propargyl alcohols in the presence of a rhodium catalyst leads to the formation of fluorescent 2,3-dihydrofuran derivatives, showcasing the versatility of these reactions (Funayama, Satoh & Miura, 2005).

Fluorescence and Photophysical Studies

Fluorescence Properties : Alkylated acetylenes, including compounds like propyne and 3-Cyclohexyl-1-propyne derivatives, exhibit fluorescence properties. These compounds, when optically excited in solutions like cyclohexane, show emissions interpreted as originating from their lowest singlet excited states, making them interesting for photophysical studies (Hamai & Hirayama, 1979).

Catalysis and Surface Interaction Studies

Catalytic Coupling : Studies on the catalytic coupling of propyne molecules, including derivatives of 3-Cyclohexyl-1-propyne, on surfaces like Cu{111} have been conducted. These studies reveal insights into the mechanisms of dimerization and isomerization, contributing to the understanding of surface-catalyzed chemical reactions (Clotet et al., 2000).

Hydrodynamic and Molecular Characteristics

Polymer Behavior in Solutions : The hydrodynamic and molecular characteristics of polymers like poly[1-(trimethylsilyl)-1-propyne] (PTMSP) and poly[1-(trimethylgermyl)propyne] have been studied in dilute solutions. These studies provide insights into the equilibrium rigidity, hydrodynamic diameter, and chain behavior of these polymers, contributing to the understanding of their physical properties in different solvent environments (Pavlov et al., 2004).

Safety And Hazards

3-Cyclohexyl-1-propyne is classified as a flammable liquid and vapor . It is harmful if swallowed and causes serious eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

prop-2-ynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFKZSJGDQRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170261 | |

| Record name | Cyclohexane, 2-propynyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-1-propyne | |

CAS RN |

17715-00-3 | |

| Record name | 2-Propyn-1-ylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 3-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 2-propynyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

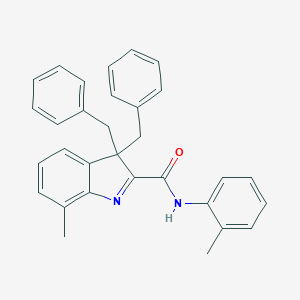

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)